molecular formula C7H6FNO3 B1348801 4-Fluoro-2-nitroanisole CAS No. 445-83-0

4-Fluoro-2-nitroanisole

Cat. No. B1348801
CAS RN: 445-83-0
M. Wt: 171.13 g/mol
InChI Key: FWLPYISRFBKEKV-UHFFFAOYSA-N
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Patent
US05071863

Procedure details

Sodium hydride 4.59 g (7.64 g as 60% mineral oil dispersion) was suspended in DMF (64 ml) under a nitrogen atmosphere. To this was added 4-fluoro-2-nitrophenol in 64 ml DMF over 30 minutes at room temperature. Stirring continued for 15 minutes. Methyl iode was then added over 15 minutes. The mixture was further stirred for 3 hours. The precipitates which formed were filtered off and the filtrate was evaporated to dryness. The residue was dissolved in benzene and the filtrate washed with water, aqueous sodium hydroxide and with brine. This solution was dried over sodium sulfate and evaporated to give 21.1 g of the title compound: m.p. 60° C.
Quantity
4.59 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
64 mL
Type
reactant
Reaction Step Two
Name
Quantity
64 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([N+:11]([O-:13])=[O:12])[CH:5]=1.[CH3:14]N(C=O)C>>[F:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:14])=[C:6]([N+:11]([O-:13])=[O:12])[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4.59 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
64 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
64 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Methyl iode was then added over 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
The mixture was further stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The precipitates which
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
were filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in benzene
WASH
Type
WASH
Details
the filtrate washed with water, aqueous sodium hydroxide and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
This solution was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 21.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.